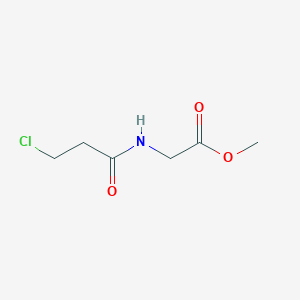

Methyl 2-(3-chloropropanamido)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-chloropropanoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-11-6(10)4-8-5(9)2-3-7/h2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITRNJOBTPJCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953898-05-0 | |

| Record name | methyl 2-(3-chloropropanamido)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Solubility Profile of Methyl 2-(3-chloropropanamido)acetate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of Methyl 2-(3-chloropropanamido)acetate in a range of organic solvents. In the absence of specific experimental data for this compound, this document leverages fundamental principles of physical organic chemistry and established methodologies in solubility science to offer predictive insights and practical guidance for researchers, scientists, and drug development professionals. We will explore the molecular structure of Methyl 2-(3-chloropropanamido)acetate, deduce its physicochemical properties, and correlate these with the characteristics of various organic solvents to forecast its solubility behavior. Furthermore, this guide details robust experimental protocols for the precise determination of its solubility, ensuring a self-validating framework for laboratory investigation.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation development to its ultimate bioavailability and therapeutic efficacy.[1][2] A thorough understanding of a compound's solubility in various solvent systems is paramount for tasks such as reaction chemistry, purification, formulation, and the development of analytical methods.[3][4] Methyl 2-(3-chloropropanamido)acetate, with its amide and ester functionalities, presents an interesting case study for solubility prediction and determination. This guide aims to provide a detailed roadmap for scientists working with this molecule, enabling informed solvent selection and experimental design.

Molecular Structure and Predicted Physicochemical Properties of Methyl 2-(3-chloropropanamido)acetate

To predict the solubility of Methyl 2-(3-chloropropanamido)acetate, we must first dissect its molecular structure and infer its key physicochemical properties.

Chemical Structure:

-

Functional Groups: The molecule contains a methyl ester (-COOCH₃), a secondary amide (-NH-C=O), and a chloroalkane (-Cl) group.

-

Polarity: The presence of the ester and amide groups, with their polar carbonyl (C=O) and N-H bonds, imparts a significant degree of polarity to the molecule. The electronegative chlorine atom further contributes to this polarity.

-

Hydrogen Bonding: The secondary amide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The ester's carbonyl oxygen can also act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a crucial determinant of its solubility in protic solvents.[5][6][7]

-

Molecular Size and Shape: The molecule is relatively small and linear, which generally favors solubility compared to larger, more complex structures.[8]

Based on these features, Methyl 2-(3-chloropropanamido)acetate is expected to be a polar molecule with the ability to engage in hydrogen bonding.

The Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9][10] This principle states that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability. We can categorize solvents based on these properties to anticipate their effectiveness in dissolving Methyl 2-(3-chloropropanamido)acetate.

Solvent Classification and Predicted Solubility:

| Solvent Class | Key Characteristics | Examples | Predicted Solubility of Methyl 2-(3-chloropropanamido)acetate | Rationale |

| Polar Protic | High polarity, hydrogen bond donors & acceptors | Water, Methanol, Ethanol | High | The solvent's ability to form hydrogen bonds with the amide and ester groups of the solute will facilitate dissolution.[11] |

| Polar Aprotic | High polarity, hydrogen bond acceptors only | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds from the amide N-H and interact via dipole-dipole forces, leading to good solubility.[11] |

| Slightly Polar | Intermediate polarity | Ethyl Acetate, Dichloromethane | Moderate | These solvents can engage in dipole-dipole interactions, but the lack of strong hydrogen bonding may limit solubility compared to more polar solvents.[12] |

| Nonpolar | Low polarity, primarily van der Waals forces | Hexane, Toluene, Diethyl Ether | Low | The significant mismatch in polarity between the solute and solvent will hinder dissolution.[13][14] |

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[15][16][17]

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Workflow for the Shake-Flask Method

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Critical Considerations for the Shake-Flask Method:

-

Temperature Control: Solubility is highly temperature-dependent, so maintaining a constant and accurately recorded temperature is crucial.[18][19]

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and solvent. It is advisable to analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation), which could affect the solubility measurement.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision in the chosen solvent system.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where rapid screening of multiple compounds and solvents is necessary, high-throughput solubility assays are often employed.[1][20][21][22] These methods, often utilizing miniaturized shake-flask techniques or nephelometry, provide a faster, albeit sometimes less precise, measure of solubility.[15][20]

Conceptual Workflow for High-Throughput Solubility Screening

Caption: A generalized workflow for high-throughput solubility screening.

Conclusion and Practical Implications

Based on its molecular structure, Methyl 2-(3-chloropropanamido)acetate is predicted to exhibit good solubility in polar protic and polar aprotic solvents, moderate solubility in slightly polar solvents, and poor solubility in nonpolar solvents. For practical applications:

-

For Chemical Synthesis and Purification: Solvents like methanol, ethanol, acetonitrile, and acetone are likely to be good choices for dissolving Methyl 2-(3-chloropropanamido)acetate for reactions and subsequent purification steps like crystallization.

-

For Formulation Development: The choice of solvent will depend on the desired dosage form. For liquid formulations, a solvent system that provides the desired solubility and is pharmaceutically acceptable would be required.

-

For Analytical Method Development: Understanding the solubility is key to selecting the appropriate mobile phase for chromatographic analysis (e.g., HPLC, GC) and preparing stock solutions for assays.

This guide provides a robust framework for understanding and experimentally determining the solubility of Methyl 2-(3-chloropropanamido)acetate. By combining theoretical predictions with rigorous experimental validation, researchers can confidently navigate the challenges associated with this critical physicochemical property.

References

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

-

Hydrogen bonding properties of non-polar solvents. RSC Publishing. [Link]

-

Comparison of the polarity of organic solvents. Chem-Station. [Link]

-

Polarity of Solvents. Georgetown University. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON. [Link]

-

High throughput solubility measurement in drug discovery and development. PubMed. [Link]

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Scilit. [Link]

-

Solvents and Polarity. University of Rochester. [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Semantic Scholar. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

How do you distinguish the polarity of organic solvent? ResearchGate. [Link]

-

How can you determine the solubility of organic compounds? Quora. [Link]

-

Methyl 2-(acetylamino)-3-chloropropionate. PubChem. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

3.1: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

-

Dissecting Solvent Effects on Hydrogen Bonding. PMC. [Link]

-

5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]

- A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

-

III Analytical Methods. Japan International Cooperation Agency. [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

-

Methyl 2-chloro-3-oxopropanoate. PubChem. [Link]

-

Methyl (2-chlorophenyl)acetate Properties. EPA. [Link]

-

Factors Affecting Solubility. YouTube. [Link]

-

Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]

-

13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

- Method for synthesizing S-2-methyl chloropropionate.

-

Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Ministry of Health, Labour and Welfare. [Link]

-

Methyl acetate. Wikipedia. [Link]

-

Solvent Miscibility Table. Bohdan. [Link]

-

Vapourtec-Solvent-Miscibility-Table.pdf. Vapourtec. [Link]

Sources

- 1. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. env.go.jp [env.go.jp]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. chem.ws [chem.ws]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Methyl acetate - Wikipedia [en.wikipedia.org]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. scielo.br [scielo.br]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. waters.com [waters.com]

- 22. biopharma-asia.com [biopharma-asia.com]

Methyl 2-(3-chloropropanamido)acetate: Technical Monograph & Synthetic Guide

Abstract

Methyl 2-(3-chloropropanamido)acetate (CAS 953898-05-0) is a specialized bifunctional building block utilized in the synthesis of peptidomimetics, heterocyclic scaffolds, and covalent inhibitor warheads.[1][2][3][4][5][6][7] Structurally composed of a glycine methyl ester core acylated by a 3-chloropropionyl moiety, this compound serves as a "masked" acrylamide equivalent and a versatile electrophile. This technical guide outlines its physicochemical profile, validated synthetic protocols, and reactivity mechanisms, specifically focusing on its role in developing CD73 inhibitors and 2-azetidinone precursors.

Identity & Physicochemical Profile[1][2][4][5][8][9]

This compound is characterized by the presence of a terminal alkyl chloride and a methyl ester, separated by an amide linkage. The dual electrophilic nature (alkyl chloride and ester) requires precise handling to avoid premature cyclization or hydrolysis.

| Property | Specification |

| CAS Number | 953898-05-0 |

| IUPAC Name | Methyl 2-(3-chloropropanamido)acetate |

| Synonyms | Methyl (3-chloropropionyl)glycinate; N-(3-Chloropropionyl)glycine methyl ester |

| Molecular Formula | C₆H₁₀ClNO₃ |

| Molecular Weight | 179.60 g/mol |

| Physical State | White to off-white crystalline solid (typical) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| Reactive Moieties | Primary alkyl chloride ( |

Synthetic Protocol (Authoritative)

The synthesis of Methyl 2-(3-chloropropanamido)acetate is most reliably achieved via the Schotten-Baumann acylation of glycine methyl ester hydrochloride. This method is preferred over direct coupling with 3-chloropropanoic acid due to higher yields and simpler purification.

Reaction Scheme

The pathway involves the nucleophilic attack of the glycine amine on the acid chloride carbonyl, followed by elimination of HCl.

Figure 1: Acylation workflow for the synthesis of CAS 953898-05-0.

Step-by-Step Methodology

Reagents:

-

Glycine methyl ester hydrochloride (1.0 equiv)

-

3-Chloropropionyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (2.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Suspend Glycine methyl ester hydrochloride (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

or Ar). -

Deprotonation: Cool the suspension to 0°C. Dropwise add Et₃N (22 mmol). The solution will clear as the free amine is liberated.

-

Acylation: Add 3-Chloropropionyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to prevent bis-acylation or polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.

Mechanistic Note: The use of 2.2 equivalents of base is critical: 1.0 eq neutralizes the HCl salt of the starting material, and 1.2 eq scavenges the HCl generated during acylation.

Reactivity & Applications

Methyl 2-(3-chloropropanamido)acetate acts as a divergent intermediate. Its reactivity is dictated by the reaction conditions (pH and nucleophiles present).

A. Covalent Warhead Precursor (Acrylamides)

In drug discovery, particularly for kinase or CD73 inhibitors, this compound serves as a precursor to acrylamides. Treatment with a base (e.g., DBU) induces

B. Heterocycle Formation (Lactams)

Under strong basic conditions (e.g., NaH in THF), the amide nitrogen can be deprotonated to perform an intramolecular

C. Nucleophilic Substitution ( )

The terminal chloride is susceptible to displacement by thiols, azides, or secondary amines, allowing the attachment of the glycine-linker motif to larger pharmacophores.

Figure 2: Divergent reactivity pathways: Elimination, Cyclization, and Substitution.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

-

¹H NMR (CDCl₃, 400 MHz):

- 3.76 (s, 3H, -OCH ₃)

- 4.05 (d, 2H, -NH-CH ₂-CO-)

- 3.82 (t, 2H, Cl-CH ₂-)

- 2.70 (t, 2H, -CH₂-CO-)

- 6.50 (br s, 1H, -NH -)

-

Mass Spectrometry (ESI):

-

Calculated

-

Observed characteristic chlorine isotope pattern (

ratio ~3:1).

-

Safety & Handling

-

Hazards: As an alkyl chloride, this compound is a potential alkylating agent and should be treated as a mutagen. It is also a skin and eye irritant.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis).

-

Disposal: Quench excess alkylating potential with dilute ammonia or thiosulfate solution before disposal.

References

-

Preparation of Halogenated Derivatives for CD73 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the synthesis of 3-chloropropionyl derivatives using glycine methyl ester. [Link]

-

Synthesis of Acridone Derivatives via 3-Chloropropionyl Chloride Source: Royal Society of Chemistry (RSC) Advances Context: Details the reactivity of 3-chloropropionyl chloride with amines and subsequent cyclization/substitution. [Link]

-

Methyl 2-(3-chloropropanamido)acetate Product Entry Source: BLD Pharm / PubChem Context: Confirmation of CAS 953898-05-0 and chemical identity. [Link][3][4][5]

Sources

- 1. 1179673-92-7,2-[(3-chlorophenyl)(cyanomethyl)amino]acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 933698-80-7,3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1311317-10-8,1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1251448-70-0,N-amino-3,5-difluorobenzene-1-carboximidamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1251448-70-0,N-amino-3,5-difluorobenzene-1-carboximidamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1269151-99-6,4-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1311313-82-2,1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Chemoselectivity and Kinetic Profiling of 3-Chloropropanamido Scaffolds in Amino Acid Esters

Executive Summary: The "Masked" Electrophile

In the landscape of Targeted Covalent Inhibitors (TCIs), the 3-chloropropanamido moiety represents a strategic alternative to the ubiquitous acrylamide warhead. While acrylamides are "always-on" Michael acceptors, 3-chloropropanamides function as latent electrophiles . Their reactivity profile is defined by a kinetic competition between

This guide details the mechanistic bifurcation of this group, providing protocols for kinetic profiling and strategies to tune its stability for drug discovery applications.[1]

Mechanistic Topology

The reactivity of 3-chloropropanamido amino acid esters is not singular; it is a divergent pathway system. The specific outcome depends on which proton is abstracted or which nucleophile engages the electrophilic carbon.[1]

The Core Pathways

-

Pathway A:

-Elimination (Activation)-

Mechanism: E1cB (Elimination Unimolecular conjugate Base).[1]

-

Process: Base-mediated abstraction of the

-proton (relative to carbonyl) generates an enolate-like transition state, followed by chloride expulsion. -

Product: Acrylamido derivative (active Michael acceptor).[1]

-

Relevance: Primary mode of action for prodrug activation in physiological or slightly basic media.[1]

-

-

Pathway B: Intramolecular Cyclization (Sequestration) [1]

-

Mechanism: Intramolecular Nucleophilic Substitution (

).[1] -

Process: Deprotonation of the amide nitrogen creates a nucleophilic amidate anion, which attacks the

-carbon, displacing chloride. -

Product: 2-Azetidinone (

-lactam).[2][3] -

Relevance: Often a synthetic byproduct or a degradation pathway in strong base; creates a rigid heterocycle that loses Michael acceptor capability but gains acylating potential.[1]

-

-

Pathway C: Intermolecular Substitution (Background) [1]

-

Mechanism: Direct

. -

Process: External nucleophiles (e.g., thiols, solvent) directly displace the chloride.

-

Relevance: Generally slower than intramolecular processes unless the nucleophile concentration is extremely high (e.g., neat thiol).[1]

-

Visualizing the Divergence

The following diagram illustrates the kinetic competition.[1] Note the critical role of base strength and site of deprotonation.[1]

Figure 1: Mechanistic bifurcation of the 3-chloropropanamido scaffold. Pathway selection is driven by the site of deprotonation (C-alpha vs. N-amide).

Factors Influencing Reactivity (Tuning the Warhead)

To utilize this scaffold effectively, one must control the rate of elimination (

Electronic Effects of the Amino Acid Ester

The amino acid side chain (R) and the ester group influence the acidity of the amide proton and the

-

Electron Withdrawing Groups (EWGs): AA esters are inherently EWG due to the ester carbonyl.[1] This increases the acidity of the amide NH, potentially favoring cyclization in stronger bases.[1] However, it also activates the

-protons for elimination. -

Inductive Effect: An amino acid with an electronegative side chain (e.g., Serine, Cysteine protected) will increase

by stabilizing the developing negative charge in the transition state.

Steric Effects (The "Brake" Pedal)

Steric bulk at the amino acid

-

Glycine (No bulk): Rapid elimination.[1] High conformational flexibility allows easy overlap for E2/E1cB geometry.[1]

-

Valine/Isoleucine (Beta-branched): Significant retardation of elimination. The steric clash destabilizes the planar transition state required for acrylamide formation.[1]

Table 1: Relative Reactivity Profiles of AA-Ester Scaffolds

| Amino Acid Scaffold | Steric Bulk | Est. Relative | Dominant Pathway (pH 7.[1]4) |

| Gly-OMe | Low | 100 (Reference) | Rapid Elimination |

| Ala-OMe | Medium | ~60-80 | Elimination |

| Phe-OMe | Med-High | ~40-50 | Elimination (slower) |

| Val-OMe | High | < 10 | Stable / Slow Elimination |

| Pro-OMe | Constraint | N/A | Cyclization (No amide H) |

Solvent & pH[1]

-

pH 7.4 (PBS): The 3-chloropropanamido group is generally stable or eliminates slowly (

for bulky AAs). -

pH > 8.5: Elimination accelerates rapidly.[1]

-

Solvent: Polar aprotic solvents (DMSO, DMF) significantly accelerate elimination by solvating cations and leaving the base "naked" and more reactive.

Experimental Protocols

Synthesis of 3-Chloropropanamido Amino Acid Esters

Objective: Isolate the "masked" warhead without premature elimination.[1]

Reagents: Amino acid ester HCl salt, 3-chloropropionyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Preparation: Suspend Amino Acid Ester HCl (1.0 eq) in anhydrous DCM (0.1 M) at 0°C under

. -

Base Addition: Add TEA (2.2 eq) dropwise. Crucial: Maintain T < 5°C to prevent immediate cyclization/elimination.[1]

-

Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 30 mins.

-

Workup: Stir at 0°C for 2h. Wash with cold 1N HCl (removes TEA), then cold sat.

(briefly), then brine. -

Purification: Dry over

and concentrate in vacuo at < 30°C .

Kinetic Profiling Assay (NMR-Based)

Objective: Determine the half-life (

Workflow Diagram:

Figure 2: Self-validating NMR kinetic assay workflow.

Protocol Steps:

-

Internal Standard: Use 1,3,5-trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

-

Solvent System: Mix

and Phosphate Buffer (-

Why 1:1? Ensures solubility of the lipophilic ester while providing the aqueous base for elimination.[1]

-

-

Acquisition:

-

Set probe temperature to 37°C.

-

Acquire spectra every 15 minutes for 12 hours.

-

-

Analysis:

-

Monitor decay of triplet at ~3.8 ppm (

). -

Monitor appearance of multiplet at 6.0–6.3 ppm (Acrylamide vinyl protons).[1]

-

Plot

vs. time. The slope is

-

Applications in Drug Development[4][5][6]

Targeted Covalent Inhibitors (TCIs)

The 3-chloropropanamido group acts as a "Safety Catch" linker.

-

Bioavailability: Unlike highly reactive acrylamides, which are subject to rapid glutathione (GSH) conjugation in the liver, the 3-chloropropanamido analog is metabolically more stable.

-

Target Activation: Upon binding to the protein active site, the local environment (basic residues or specific orientation) can catalyze the elimination to the active acrylamide in situ, or the chloride can be displaced directly if a cysteine is perfectly positioned (proximity effect).

Reference Data for Validation

When characterizing your compounds, cross-reference with established reactivity trends:

-

Acrylamide Formation: Confirmed by appearance of characteristic vinyl splitting patterns (dd or ddd) in NMR.[1]

-

Beta-Lactam Formation: Confirmed by a shift of the

-protons to ~3.0-3.5 ppm and a distinct change in coupling constants (rigid ring system,

References

-

Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1][4][5][6] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

- Foundational text on TCI design and warhead selection.

-

Baillie, T. A. (2016).[1] "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. Link

- Discusses the "masked" n

-

Kéki, S., et al. (2001).[1] "Kinetics and Mechanism of the Formation of Acrylamide from 3-Chloropropionamide." Journal of Agricultural and Food Chemistry, 49(11). Link

- Provides specific kinetic constants for the elimin

-

Palomo, C., et al. (2004).[1] "

-Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry.[1] Link- Details the cyclization p

Sources

A Comparative Analysis of α- and β-Halo-Acylated Glycine Derivatives: Chloroacetyl Glycine vs. Methyl 2-(3-chloropropanamido)acetate

An In-Depth Technical Guide

Executive Summary

In the landscape of medicinal chemistry and drug discovery, halo-acylated amino acids serve as foundational building blocks for a vast array of functional molecules, from covalent inhibitors to complex heterocyclic scaffolds. While appearing deceptively similar, minor positional variations of substituents can drastically alter a molecule's reactivity, synthetic utility, and biological application. This guide provides an in-depth technical analysis of two such analogues: Chloroacetyl glycine and Methyl 2-(3-chloropropanamido)acetate. We will dissect their fundamental structural differences—specifically the distinction between an α-chloro and a β-chloro substituent—to illuminate the profound impact this has on their electronic character, reaction mechanisms, and strategic deployment in research and development. This document moves beyond a simple recitation of properties to explain the causal relationships between structure and function, providing field-proven insights and detailed experimental context for the practicing scientist.

Introduction: The Significance of Subtle Structural Shifts

The strategic incorporation of halogen atoms is a cornerstone of modern drug design, influencing everything from metabolic stability to binding affinity.[1] When a halogen is part of a reactive functional group, such as a halo-acetyl moiety, the molecule is transformed into a versatile synthetic intermediate or a targeted covalent agent. Chloroacetyl glycine, a well-established reagent, and the less common Methyl 2-(3-chloropropanamido)acetate both represent N-acylated glycine structures bearing a reactive chlorine atom. However, the one-carbon shift in the position of this chlorine atom—from the alpha (α) carbon in Chloroacetyl glycine to the beta (β) carbon in its counterpart—creates two functionally distinct molecules with divergent applications. This guide will explore the origins and consequences of this critical difference.

Molecular Profiles and Physicochemical Properties

A molecule's identity begins with its structure and inherent physical properties. These characteristics govern solubility, stability, and reactivity.

Chloroacetyl glycine

Chloroacetyl glycine, or N-(chloroacetyl)glycine, is an N-acylated derivative of the simplest proteinogenic amino acid, glycine.[2][3] Its key feature is the chloroacetyl group, where the chlorine atom is positioned on the carbon alpha to the amide carbonyl. This placement is critical to its reactivity. The presence of the free carboxylic acid imparts significant polarity to the molecule.

Methyl 2-(3-chloropropanamido)acetate

This molecule is the methyl ester of N-(3-chloropropanoyl)glycine. Structurally, it differs from Chloroacetyl glycine in two primary ways:

-

Acyl Chain Length: It is based on a three-carbon propionyl backbone, not a two-carbon acetyl one.

-

Chlorine Position: The chlorine atom is on the terminal carbon, which is the β-position relative to the amide carbonyl.

-

Carboxyl Group: The glycine carboxylic acid is protected as a methyl ester, reducing polarity and eliminating the acidic proton.[4]

Comparative Data Summary

The fundamental differences in their composition are summarized below.

| Property | Chloroacetyl glycine | Methyl 2-(3-chloropropanamido)acetate |

| Molecular Formula | C₄H₆ClNO₃[2] | C₆H₁₀ClNO₃[5] |

| Molecular Weight | 151.55 g/mol [2] | 179.60 g/mol [5] |

| Key Structural Feature | α-chloro amide | β-chloro amide, methyl ester |

| Synonyms | N-(Chloroacetyl)glycine | N-(3-chloropropanoyl)glycine methyl ester |

| CAS Number | 15474-96-1[6][7] | 953898-05-0[5] |

The Critical Structural Divergence: α- vs. β-Chlorination

The functional disparity between these two molecules originates from the position of the chlorine atom relative to the activating amide carbonyl group.

Caption: Core structures highlighting α- vs. β-chlorination.

-

Electronic Effects: In Chloroacetyl glycine, the α-carbon is bonded to both the chlorine atom (an electron-withdrawing group) and is adjacent to a carbonyl group (another strong electron-withdrawing group). This synergy creates a significant partial positive charge (δ+) on the α-carbon, making it a potent electrophile, highly susceptible to nucleophilic attack.

-

Reactivity Attenuation: In Methyl 2-(3-chloropropanamido)acetate, the chlorine is on the β-carbon. The electronic-withdrawing influence of the carbonyl group is significantly diminished over the extra sigma bond. Consequently, the β-carbon is a much weaker electrophile, rendering the C-Cl bond less reactive towards direct SN2 substitution.

Comparative Reactivity and Mechanistic Pathways

The electronic differences described above dictate entirely different reactive pathways and, therefore, applications.

Chloroacetyl glycine: The Archetypal SN2 Electrophile

The primary utility of the chloroacetyl group is as a highly efficient alkylating agent for soft nucleophiles. Its reaction with cysteine residues in peptides and proteins is a cornerstone of bioconjugation and covalent drug design.[8]

-

Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a thiolate anion) attacks the electrophilic α-carbon, displacing the chloride leaving group in a single, concerted step.

Caption: Sₙ2 mechanism of Chloroacetyl glycine with a thiol.

This predictable and robust reactivity makes it the reagent of choice for site-specific labeling, peptide macrocyclization, and the development of targeted covalent inhibitors that form permanent bonds with their protein targets.[9]

Methyl 2-(3-chloropropanamido)acetate: A More Nuanced Reactivity Profile

With its less electrophilic β-carbon, this molecule is a poor substrate for direct SN2 reactions under mild conditions. Instead, it can be utilized in pathways that take advantage of the 1,3-relationship between the chlorine and the amide proton.

-

Potential Pathways:

-

Intramolecular Cyclization: Under basic conditions, the amide nitrogen can be deprotonated and act as an internal nucleophile, attacking the β-carbon to form a four-membered ring, a β-lactam. This is a key pathway in the synthesis of certain antibiotic scaffolds.

-

Elimination: A strong, non-nucleophilic base can promote E2 elimination, removing HCl to form Methyl 2-(acrylamido)acetate. This product is a Michael acceptor, and its reactivity is now governed by conjugate addition at the β-carbon of the double bond.

-

Caption: Potential reaction pathways for a β-chloro amide.

Synthesis and Experimental Protocols

The choice of synthetic strategy is dictated by the target molecule's structure, particularly the presence of the free acid versus the methyl ester.

Protocol: Synthesis of Chloroacetyl glycine

This synthesis is typically achieved via the Schotten-Baumann reaction, an acylation of an amine under basic aqueous conditions.

-

Objective: To acylate the nitrogen atom of glycine with chloroacetyl chloride.

-

Rationale: Glycine is dissolved in an aqueous base (e.g., NaOH) to deprotonate the amino group, making it a more potent nucleophile, and to neutralize the HCl byproduct generated during the reaction. The reaction is run at low temperature to control the exotherm and minimize hydrolysis of the highly reactive chloroacetyl chloride.

-

Methodology:

-

Dissolve glycine (1.0 eq) in 2N NaOH (2.5 eq) and cool the solution to 0°C in an ice bath.[10]

-

In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a water-immiscible organic solvent like diethyl ether.

-

Add the chloroacetyl chloride solution dropwise to the stirring glycine solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.[10]

-

Separate the aqueous and organic layers. Wash the aqueous layer with fresh ether to remove any unreacted acyl chloride.

-

Carefully acidify the aqueous layer to pH 2 with concentrated HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Chloroacetyl glycine as a solid.[10]

-

Protocol: Synthesis of Methyl 2-(3-chloropropanamido)acetate

For this target, it is advantageous to start with glycine methyl ester to prevent the free carboxylic acid from interfering with the acylation reaction.

-

Objective: To acylate the nitrogen atom of glycine methyl ester with 3-chloropropionyl chloride.

-

Rationale: Starting with the ester simplifies the reaction and workup. A non-nucleophilic organic base (e.g., triethylamine, TEA) is used to scavenge the HCl byproduct in an anhydrous organic solvent to prevent hydrolysis of the ester or acyl chloride.

-

Methodology:

-

Suspend glycine methyl ester hydrochloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0°C and add triethylamine (2.2 eq) to first neutralize the hydrochloride salt and then to act as the base for the reaction.

-

Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirring suspension, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography (silica gel, ethyl acetate/hexane gradient) if necessary.

-

Experimental Workflow: Comparative Reactivity Study

This workflow diagram outlines a direct comparison of the alkylating potential of the two title compounds against a model thiol nucleophile.

Caption: Workflow for comparing the alkylation reactivity.

Applications in Drug Discovery and Chemical Biology

The distinct reactivities of these compounds lead to their use in very different areas of drug discovery.

Chloroacetyl glycine: Covalent Warheads and Bioconjugation

The high, predictable reactivity of the α-chloroacetyl group makes it an ideal "warhead" for covalent inhibitors. By incorporating this moiety into a ligand that binds non-covalently to a target protein, researchers can achieve irreversible inhibition by forming a permanent bond with a nearby nucleophilic residue, most commonly cysteine. This strategy is employed to enhance potency, prolong the duration of action, and overcome drug resistance. Furthermore, its use in linking peptide strands via thioether bonds is a powerful method for creating stable, macrocyclic peptides with constrained conformations and improved therapeutic properties.[9]

Methyl 2-(3-chloropropanamido)acetate: A Versatile Synthetic Intermediate

In contrast, the β-chloro derivative is not typically used for direct alkylation in a biological context. Its value lies as a chemical building block in multi-step organic synthesis. Its ability to undergo cyclization or elimination allows access to a variety of scaffolds that are valuable in drug development:

-

β-Lactams: As precursors to key antibiotic structures.

-

Michael Acceptors: For use in synthesizing compounds through conjugate addition, which is a fundamental C-C bond-forming reaction.

-

Heterocyclic Synthesis: As a starting point for building more complex ring systems.

Conclusion

While separated by only a single methylene unit, Chloroacetyl glycine and Methyl 2-(3-chloropropanamido)acetate exist in distinct realms of chemical utility. Chloroacetyl glycine is a potent, ready-to-use electrophile, a workhorse for direct, targeted alkylation in biological systems. Its β-chloro counterpart is a latent reactant, a versatile intermediate whose potential is unlocked through base-mediated cyclization or elimination pathways in controlled synthetic environments. For the drug development professional, understanding this fundamental difference is paramount. It dictates not only which molecule to select for a given task—be it covalent targeting or scaffold synthesis—but also underscores the critical principle that in molecular design, every atom's position matters.

References

-

PrepChem.com. Synthesis of A. Chloroacetyl glycine. Available from: [Link]

-

Feng, J., et al. (2012). N-(2-Chloroacetyl)glycine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3172. Available from: [Link]

-

PubChem. Methyl 2-(acetylamino)-3-chloropropionate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Glycine, N-(S-(chloroacetyl)-N-L-gamma-glutamyl-L-cysteinyl)-. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Glycine. Available from: [Link]

-

Patsnap. Preparation method of glycine. Eureka. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of some new metals complexes of ((2-Chloro acetyl) carbamothioyl) glycine. ScienceScholar. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of some new metals complexes of ((2-Chloro acetyl) carbamothioyl) glycine. International journal of health sciences. Available from: [Link]

- Google Patents. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

-

Yang, L., et al. (2014). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research, 936, 335-339. Available from: [Link]

-

MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available from: [Link]

-

PubChem. Methyl 2-chloropropionate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. FTIR-ATR spectra of the glycine — before ( red ) and after the reaction.... Available from: [Link]

-

Multichem. Methyl-2-chloropropionate Dealer and Distributor. Available from: [Link]

-

NIST. Propanoic acid, 2-chloro-, methyl ester. WebBook. Available from: [Link]

-

Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 111, 104845. Available from: [Link]

- Google Patents. CN103232344A - Method for synthesizing S-2-methyl chloropropionate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Glycine in Pharmaceuticals: A Crucial Intermediate for Health. Available from: [Link]

-

PubChem. Methyl 3-chloropropionate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

-

PubMed. Beneficial Effects of the Amino Acid Glycine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Reagents and conditions: (i) chloroacetyl chloride, TEA, DCM, −15 °C to.... Available from: [Link]

- Google Patents. CN105272865A - Novel process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method.

-

Sciencemadness Discussion Board. Chloroacetic acid from glycine or another bullshit patent?. Available from: [Link]

-

MDPI. Refined ADME Profiles for ATC Drug Classes. Available from: [Link]

-

ResearchGate. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 953898-05-0|Methyl 2-(3-chloropropanamido)acetate|BLD Pharm [bldpharm.com]

- 6. CHLOROACETYL-GLYCYL-GLYCINE | 15474-96-1 [chemicalbook.com]

- 7. CHLOROACETYL-GLYCYL-GLYCINE | 15474-96-1 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

Methodological & Application

Reaction conditions for nucleophilic substitution of Methyl 2-(3-chloropropanamido)acetate

Technical Application Note: Chemoselective Nucleophilic Substitution of Methyl 2-(3-chloropropanamido)acetate

Part 1: Strategic Analysis & Reactivity Profile

1.1 The Substrate Architecture Methyl 2-(3-chloropropanamido)acetate (CAS: 953898-05-0) presents a unique "tri-functional" electrophilic challenge. Structurally, it consists of a glycine methyl ester core acylated by 3-chloropropanoic acid.[1]

-

Primary Electrophile: The terminal alkyl chloride (

) is the intended target for Nucleophilic Substitution ( -

Acidic

-Protons: The protons adjacent to the amide carbonyl ( -

Internal Nucleophile: The amide nitrogen, though non-basic, can act as a nucleophile under strong basic conditions, leading to intramolecular cyclization to form a

-lactam (azetidin-2-one).[1]

1.2 The Chemoselectivity Challenge Success relies on modulating the Basicity vs. Nucleophilicity ratio.[1]

-

High Basicity / High Temp: Favors Elimination (Acrylamide formation) or Cyclization.[1]

-

High Nucleophilicity / Low Basicity: Favors Direct Substitution (

).[1]

1.3 The "Finkelstein Effect" as a Control Lever

The chloride leaving group is relatively poor (

Part 2: Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for easy workup.[1] DMF accelerates |

| Catalyst | NaI / KI (10-20 mol%) | Essential.[1] Converts |

| Base | Use weak, non-nucleophilic bases.[1] Strong bases (NaH, NaOH) will trigger E2 elimination to the acrylamide or ester hydrolysis.[1] | |

| Temperature | 40°C - 60°C | Keep |

| Concentration | 0.1 M - 0.2 M | Moderate dilution prevents intermolecular polymerization if the acrylamide byproduct forms. |

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to steer the reaction along the blue path (

Figure 1: Kinetic competition between Finkelstein-activated substitution and base-mediated side reactions.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Azide Derivative (Click Chemistry Precursor)

Target: Methyl 2-(3-azidopropanamido)acetate Application: Preparation for CuAAC click reactions.[1]

Reagents:

-

Substrate: 1.0 eq

-

Sodium Azide (

): 1.5 eq[1] -

Sodium Iodide (NaI): 0.1 eq (Catalytic)[1]

-

Solvent: DMF (Anhydrous)[1]

Procedure:

-

Setup: Charge a round-bottom flask with Methyl 2-(3-chloropropanamido)acetate (1.0 eq) and NaI (0.1 eq).

-

Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir until dissolved.

-

Activation: Add

(1.5 eq) in a single portion. Note: -

Reaction: Heat the mixture to 50°C under an inert atmosphere (

) for 6–12 hours. -

Workup:

Protocol B: Substitution with Secondary Amines (Synthesis of Tertiary Amines)

Target: Amino-functionalized linker Challenge: Preventing elimination to acrylamide.[1]

Reagents:

-

Substrate: 1.0 eq

-

Secondary Amine (

): 1.2 eq[1] -

Base:

(2.0 eq) or DIPEA (1.5 eq)[1] -

Catalyst: KI (0.5 eq)

-

Solvent: Acetonitrile (MeCN)[1]

Procedure:

-

Slurry Formation: In a reaction vial, combine the Substrate (1.0 eq), KI (0.5 eq), and pulverized

(2.0 eq) in MeCN. -

Addition: Add the secondary amine (1.2 eq) dropwise at room temperature.

-

Thermal Cycle: Heat to 45°C .

-

Time Course: React for 16–24 hours.

-

Purification:

Protocol C: Thioether Formation (Cysteine Mimetic)

Target: Thiol-conjugation[1]

Reagents:

Procedure:

-

Cooling: Dissolve Substrate and Thiol in DCM at 0°C (Ice bath).

-

Base Addition: Add

dropwise.[1] -

Warming: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Workup: Wash with 1M HCl (to remove amine base) followed by Sat.

.

Part 5: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| LC-MS shows Mass -36 (Loss of HCl) | Elimination to Acrylamide ( | Reaction temp too high or base too strong.[1] Lower temp to 40°C; switch from |

| Low Conversion after 24h | Poor Leaving Group | Increase NaI/KI loading to 1.0 eq (Stoichiometric Finkelstein). Switch solvent to DMF.[1] |

| New spot on TLC, Mass -32 (Loss of MeOH) | Cyclization to | Base is deprotonating the amide nitrogen. Ensure strictly anhydrous conditions; avoid strong bases like NaH or hydroxide.[1] |

References

-

Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Standard text on nucleophilic substitution kinetics).

-

Reactivity of 3-chloropropanamides:Journal of Organic Chemistry, "Chemoselective substitutions of

-haloamides," .[1] -

Elimination vs Substitution Competition: Organic Process Research & Development, "Control of Impurities in Alkylation Reactions," .[1]

-

Substrate Data: PubChem Compound Summary for CID 287006 (Analogous structure), .[1]

(Note: Specific literature precedents for this exact CAS are rare; protocols are derived from standard operating procedures for homologous 3-chloropropionyl derivatives.)[1]

Sources

Application Note & Protocol: Synthesis of 2-(2-Chloroethyl)-1,3-oxazol-5(4H)-one from Methyl 2-(3-chloropropanamido)acetate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of a valuable oxazoline derivative, specifically the 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one, through the intramolecular cyclization of Methyl 2-(3-chloropropanamido)acetate. Oxazol-5(4H)-ones, also known as azlactones, are pivotal intermediates in organic synthesis, serving as precursors for amino acids, peptides, and various heterocyclic compounds with significant biological activities.[1][2][3] This protocol outlines a robust and efficient method for the preparation of this functionalized oxazolone, detailing the reaction mechanism, experimental setup, and characterization of the product. The insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to leverage this versatile building block for the synthesis of novel molecular entities.

Introduction: The Significance of Oxazolone Derivatives

Oxazolones are a class of five-membered heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse applications.[1][4] Specifically, 2-substituted-1,3-oxazol-5(4H)-ones are key intermediates in the synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmaceuticals and bioactive molecules.[5] The reactivity of the oxazolone ring, particularly at the C-4 position and the carbonyl group, allows for a wide range of chemical transformations, making them valuable synthons in organic chemistry.[2]

The target molecule of this protocol, 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one, possesses a reactive chloroethyl side chain at the 2-position. This functional handle opens up possibilities for further derivatization through nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of more complex molecular architectures. This makes it a highly attractive building block for the synthesis of compound libraries for drug discovery and development.

This application note details a practical and efficient method for the synthesis of this valuable oxazolone derivative starting from the readily accessible Methyl 2-(3-chloropropanamido)acetate.

Reaction Principle and Mechanism

The synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one from Methyl 2-(3-chloropropanamido)acetate proceeds via a base-mediated intramolecular cyclization. This reaction is a variation of the well-established methods for forming azlactones from N-acyl amino acids or their esters.[6][7]

The proposed mechanism involves the following key steps:

-

Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen of Methyl 2-(3-chloropropanamido)acetate, forming an enolate-like intermediate.

-

Intramolecular Nucleophilic Attack: The resulting negatively charged oxygen atom of the amide enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester group.

-

Tetrahedral Intermediate Formation: This intramolecular attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of Methoxide: The tetrahedral intermediate collapses with the elimination of a methoxide ion (CH₃O⁻), which is subsequently protonated by the solvent or a proton source to form methanol.

-

Oxazolone Ring Formation: The elimination of methanol results in the formation of the stable five-membered 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one ring.

The overall transformation is an efficient cyclization reaction driven by the formation of a thermodynamically stable heterocyclic ring system.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the base-mediated synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.

Experimental Protocol

This protocol provides a detailed step-by-step procedure for the synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.

3.1. Materials and Reagents

| Reagent | Grade | Supplier |

| Methyl 2-(3-chloropropanamido)acetate | ≥98% | Commercial Source |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercial Source |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial Source |

| Diethyl ether (anhydrous) | Reagent Grade | Commercial Source |

| Hexanes (anhydrous) | Reagent Grade | Commercial Source |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Commercial Source |

| Brine (saturated aqueous NaCl) | ACS Grade | Commercial Source |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercial Source |

3.2. Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Septum and nitrogen inlet/outlet

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Flash chromatography setup (optional)

3.3. Detailed Synthesis Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Anhydrous solvents are required. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Preparation of the Reaction Vessel:

-

Place a magnetic stir bar into a 100 mL round-bottom flask.

-

Flame-dry the flask under a stream of nitrogen and allow it to cool to room temperature under a nitrogen atmosphere.

-

-

Addition of Sodium Hydride:

-

Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the reaction flask.

-

Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time using a cannula or syringe.

-

Dry the sodium hydride under a stream of nitrogen.

-

-

Addition of Solvent and Starting Material:

-

Add anhydrous THF (50 mL) to the flask containing the washed sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Methyl 2-(3-chloropropanamido)acetate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 15-20 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Continue stirring at room temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

-

Work-up Procedure:

-

Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C. Caution: Hydrogen gas will be evolved.

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.

-

3.4. Characterization

The structure of the synthesized 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the chloroethyl group and the protons on the oxazolone ring.

-

¹³C NMR: To identify the carbonyl carbon and other key carbon atoms in the molecule.

-

FT-IR: To detect the characteristic carbonyl stretching frequency of the oxazolone ring (typically around 1820-1840 cm⁻¹).[2]

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Experimental Workflow and Data

Diagram of the Experimental Workflow

Caption: A step-by-step workflow for the synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.

Table 1: Representative Reaction Parameters and Expected Yields

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | NaH (1.2) | THF | 0 to RT | 5 | 75-85 |

| 2 | t-BuOK (1.2) | THF | 0 to RT | 6 | 70-80 |

| 3 | DBU (1.5) | CH₂Cl₂ | RT | 8 | 65-75 |

Note: The yields are hypothetical and based on similar transformations reported in the literature. Optimization of reaction conditions may be required.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one from Methyl 2-(3-chloropropanamido)acetate. The detailed protocol, mechanistic insights, and characterization guidelines are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this functionalized oxazolone will provide access to a versatile building block for the development of novel therapeutic agents and other valuable chemical entities.

References

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Oxazolone: From Chemical Structure to Biological Function – A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

A Review of the Synthesis of Oxazoline Derivatives. PubMed. [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]

-

a review on oxazolone, it' s method of synthesis and biological activity. ResearchGate. [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC. [Link]

-

Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Organic Syntheses. [Link]

-

Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube. [Link]

-

A New Method foir the Synthesis of 5(4H)-Oxazolones from N-Acyl-a-Amiho Acids. Chemical Journal of Chinese Universities. [Link]

-

Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. SciELO. [Link]

-

Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]

-

One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. PubMed. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 7. A New Method foir the Synthesis of 5(4H)-Oxazolones from N-Acyl-a-Amiho Acids [cjcu.jlu.edu.cn]

Acylation of glycine methyl ester with 3-chloropropionyl chloride procedure

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of N-(3-chloropropionyl)glycine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, validated protocol for the acylation of glycine methyl ester with 3-chloropropionyl chloride. N-(3-chloropropionyl)glycine methyl ester is a valuable bifunctional building block in synthetic organic and medicinal chemistry, serving as a versatile intermediate for the introduction of a reactive chloroethyl group and a glycine moiety.[1] This guide is designed for professionals in drug development and chemical research, offering a detailed methodology that emphasizes safety, efficiency, and reproducibility. We will delve into the reaction mechanism, provide a step-by-step experimental procedure from starting materials to purified product, and include critical safety information and troubleshooting advice to ensure successful synthesis.

Introduction and Scientific Rationale

N-acylated amino acids are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical agents. The specific target of this protocol, N-(3-chloropropionyl)glycine methyl ester, incorporates two key reactive sites: an electrophilic chloropropionyl group and a glycine methyl ester backbone. The chloroethyl fragment can undergo nucleophilic substitution or serve as a masked vinyl group, making it a powerful tool for constructing diverse heterocyclic compounds and for covalent modification of biological targets.[1]

The synthesis proceeds via a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. Glycine methyl ester, typically used as its stable hydrochloride salt, must first be converted to its free amine form to act as a nucleophile.[2][3] This free amine then attacks the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation. Understanding these principles is key to optimizing reaction conditions and achieving high yields.

Reaction Mechanism and Stoichiometry

The overall transformation is the formation of an amide bond between the amine of glycine methyl ester and the acyl chloride.

Diagram 1: Overall Reaction Scheme

Caption: Overall reaction for the synthesis of N-(3-chloropropionyl)glycine methyl ester.

The reaction proceeds in two main stages: deprotonation of the amine salt, followed by nucleophilic attack on the acyl chloride.

Diagram 2: Reaction Mechanism

Caption: Simplified mechanism of the acylation reaction.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |

| Glycine methyl ester hydrochloride | 5680-79-5 | C₃H₈ClNO₂ | 125.55 | ≥99% | Sigma-Aldrich | Store in a desiccator. |

| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | ≥98% | Sigma-Aldrich | Highly corrosive and toxic.[4][5][6] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% | Fisher Scientific | Distill from CaH₂ before use. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR | Use anhydrous solvent from a sealed bottle. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For work-up and chromatography. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | VWR | For chromatography. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated Solution | Lab Supply | For aqueous work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated Solution | Lab Supply | For aqueous work-up. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific | For drying the organic phase. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

Critical Safety Precautions

3-Chloropropionyl chloride is highly hazardous. It is corrosive, causes severe skin burns and eye damage, is harmful if swallowed, and is fatal if inhaled.[4][5][6] This entire procedure must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, tightly fitting safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[7][8]

-

Handling: 3-Chloropropionyl chloride is moisture-sensitive and reacts with water to release corrosive HCl gas.[6] Handle under an inert atmosphere (nitrogen or argon) if possible. Use syringes or cannulas for transfers.

-

Spills: In case of a spill, neutralize with a cold, dilute caustic solution (e.g., sodium bicarbonate solution).[6] Do not use water directly.[8]

-

Waste Disposal: Quench any residual acyl chloride by slowly adding it to a stirred, cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional guidelines.

Detailed Experimental Protocol

Workflow Overview

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

Step 1: Reagent Preparation and Amine Liberation

-

To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add glycine methyl ester hydrochloride (2.51 g, 20.0 mmol, 1.0 equiv.).

-

Add anhydrous dichloromethane (DCM, 40 mL).

-

Add triethylamine (TEA, 4.2 mL, 30.0 mmol, 1.5 equiv.). The mixture will likely remain a slurry. The TEA serves both to liberate the free amine and to neutralize the HCl produced in the subsequent step. Using a slight excess ensures the reaction goes to completion.

Step 2: Acylation Reaction

-

Cool the flask in an ice-water bath to 0 °C with vigorous stirring.

-

In a separate, dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (2.0 mL, 21.0 mmol, 1.05 equiv.) in anhydrous DCM (10 mL).

-

Add the 3-chloropropionyl chloride solution dropwise to the stirred glycine methyl ester suspension over 15-20 minutes. Maintain the internal temperature below 5 °C. This slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-4 hours.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material (glycine methyl ester HCl) and the reaction mixture.

-

Develop the plate using a solvent system of 40% Ethyl Acetate in Hexanes.

-

Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is complete when the starting amine spot is no longer visible.

Step 4: Work-up and Extraction

-

Once the reaction is complete, pour the mixture into a 250 mL separatory funnel.

-

Add deionized water (50 mL) and shake. Separate the layers. The white solid (triethylammonium chloride) will dissolve in the aqueous phase.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any unreacted acyl chloride and acidic byproducts.

-

Brine (30 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3-chloropropionyl)glycine methyl ester as a pure compound.

Characterization

The final product should be characterized to confirm its identity and purity. Expected analytical data:

-

Appearance: White solid or colorless oil.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.8 (br s, 1H, NH), 4.15 (d, 2H, N-CH₂), 3.85 (t, 2H, Cl-CH₂), 3.75 (s, 3H, O-CH₃), 2.75 (t, 2H, CO-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170.5 (C=O, ester), 168.0 (C=O, amide), 52.5 (O-CH₃), 41.5 (N-CH₂), 40.0 (Cl-CH₂), 38.0 (CO-CH₂).

-

Mass Spectrometry (ESI+): m/z calculated for C₆H₁₁ClNO₃ [M+H]⁺: 180.04; found: 180.0.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Incomplete liberation of free amine. - Wet reagents or solvent. - Inactive 3-chloropropionyl chloride (hydrolyzed). | - Ensure sufficient base (1.5 equiv. TEA) is used. - Use freshly distilled/anhydrous solvents and reagents. - Use a fresh bottle of 3-chloropropionyl chloride. |

| Multiple Products on TLC | - Reaction temperature was too high. - Dimerization or polymerization of glycine methyl ester. | - Maintain temperature at 0 °C during addition. - Ensure the free amine is not left for extended periods before acylation. |

| Low Yield After Work-up | - Product is partially soluble in the aqueous wash solutions. | - Minimize the volume of aqueous washes. - Perform a back-extraction of the combined aqueous layers with DCM. |

| Difficulty in Purification | - Product co-elutes with impurities. | - Adjust the polarity of the chromatography eluent system. - Consider recrystallization as an alternative purification method if the product is a solid. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-(3-chloropropionyl)glycine methyl ester. By adhering to the detailed steps, particularly the stringent safety precautions and the controlled reaction conditions, researchers can confidently produce this versatile chemical intermediate in high yield and purity. The provided troubleshooting guide and mechanistic insights further empower the user to adapt and optimize the procedure as needed for their specific research and development goals.

References

-

Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

VanDeMark Chemical. (2021). Data Sheet: 3-CHLOROPROPIONYL CHLORIDE. [Link]

- Google Patents. (2020). CN112409166A - Synthetic method of 3-chloropropionyl chloride.

-

Kappe, C. O., et al. (2012). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Glycine Methyl Ester Hydrochloride: A Key Reagent in Organic Synthesis. [Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1112-1119. [Link]

-

Wikipedia. (2022). Glycine methyl ester hydrochloride. [Link]

Sources

- 1. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. vandemark.com [vandemark.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-chloropropanamido)acetate